3-(Bromomethyl)aniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

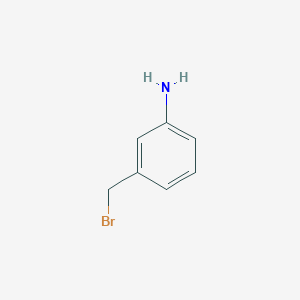

Structure

3D Structure

特性

IUPAC Name |

3-(bromomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLCUHSIABCHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611703 | |

| Record name | 3-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130462-63-4 | |

| Record name | 3-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Bromomethyl)aniline Hydrobromide

[1]

Executive Summary & Strategic Analysis

Target Molecule: this compound Hydrobromide (CAS: 15536-35-3) Starting Material: 3-Methylaniline (m-Toluidine)[1]

The Chemoselectivity Challenge

Synthesizing this compound presents two primary competing reaction pathways that must be managed:

-

Electrophilic vs. Radical Substitution: The amino group (

) strongly activates the benzene ring, making it hyper-nucleophilic.[1] Attempting direct benzylic bromination with reagents like N-Bromosuccinimide (NBS) often results in ring bromination (ortho/para substitution) or N-bromination, rather than the desired radical substitution at the methyl group.[1] -

Intermolecular Self-Alkylation: The target molecule contains a nucleophile (amine) and an electrophile (benzyl bromide) on the same scaffold. The free base form of this compound is inherently unstable; it will rapidly polymerize via intermolecular

reactions.[1]

The Solution: The "Protect-Brominate-Deprotect" Protocol

To ensure high fidelity and yield, we employ a three-phase strategy:

-

Phase 1: Electronic Deactivation. Acetylation of the amine. This protects the nitrogen and reduces the electron density of the ring, disfavoring ring bromination.

-

Phase 2: Wohl-Ziegler Bromination. Selective radical bromination of the methyl group using NBS and a radical initiator.

-

Phase 3: Acidic Deprotection & Trapping. Hydrolysis of the amide using Hydrobromic Acid (HBr). This simultaneously removes the protecting group and traps the amine as a stable ammonium salt, preventing polymerization.

Reaction Pathway Visualization

Figure 1: The stepwise synthetic pathway ensuring chemoselectivity and product stability.

Detailed Experimental Protocol

Phase 1: Protection (Acetylation)

Objective: Convert 3-methylaniline to 3-methylacetanilide to deactivate the ring and protect the amine.[1]

-

Reagents:

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylaniline in glacial acetic acid.

-

Addition: Add acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 60°C to avoid di-acetylation.[1]

-

Reflux: Heat the mixture to gentle reflux for 1 hour to ensure completion.

-

Quench: Pour the hot reaction mixture into a slurry of ice and water (10 volumes) with vigorous stirring. The product, 3-methylacetanilide, will precipitate as a white/off-white solid.[1]

-

Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

-

Checkpoint: Melting Point should be approx. 65-66°C.[1]

-

Phase 2: Wohl-Ziegler Bromination

Objective: Selective radical bromination of the benzylic methyl group.[1] Critical Control: Strictly anhydrous conditions are required to prevent hydrolysis of the NBS.

-

Reagents:

Procedure:

-

Setup: Use a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2).

-

Mixing: Dissolve 3-methylacetanilide in the solvent (approx. 10 mL/g). Add NBS and the radical initiator (BPO/AIBN).

-

Initiation: Heat the mixture rapidly to reflux.

-

Visual Cue: If using CCl4, the heavy NBS solid at the bottom will gradually disappear and be replaced by lighter Succinimide crystals floating at the top.

-

-

Reaction: Maintain reflux for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc) for the consumption of starting material.

-

Workup: Cool the mixture to 0°C to precipitate the Succinimide byproduct completely.

-

Filtration: Filter off the Succinimide.

-

Concentration: Evaporate the solvent under reduced pressure to yield crude 3-(bromomethyl)acetanilide.

-

Purification: If the product is dark, recrystallize from Ethanol/Hexane.

-

Phase 3: Deprotection & Salt Formation

Objective: Remove the acetyl group without hydrolyzing the benzylic bromide, and trap the product as the HBr salt.

-

Reagents:

-

Crude 3-(Bromomethyl)acetanilide[1]

-

48% Hydrobromic Acid (aq) (excess, ~10 eq)

-

Ethanol (optional co-solvent)

-

Procedure:

-

Hydrolysis: Suspend the crude intermediate in 48% HBr.

-

Reflux: Heat to gentle reflux.

-

Mechanistic Note: While amides typically require harsh conditions, the high concentration of bromide ions (

) helps suppress the nucleophilic attack of water on the benzylic carbon (which would form the alcohol), favoring the retention of the alkyl bromide.

-

-

Monitoring: Reflux until the solid dissolves and TLC indicates loss of the acetanilide. (Typically 1–2 hours). Do not over-reflux , or the benzyl bromide will eventually degrade.

-

Crystallization: Cool the solution slowly to room temperature, then to 0°C. The this compound hydrobromide should crystallize out.

-

Isolation: Filter the crystals. Wash with a small amount of cold acetone or ether (to remove non-salt impurities).

-

Drying: Dry under vacuum over

.

Key Data & Troubleshooting

| Parameter | Specification / Note |

| Appearance | White to off-white crystalline solid (Salt form).[1] |

| Melting Point | ~185–190°C (Decomposes). |

| Storage | Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. |

| Stability | The free base is unstable. Always handle as the HBr salt. |

| Lachrymator | Benzyl bromides are potent tear gas agents. Handle in a fume hood. |

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield in Step 2 | Old NBS (yellow/orange color).[1] | Recrystallize NBS from water before use to remove |

| Ring Bromination | Radical pathway failed; Ionic pathway dominated. | Ensure solvent is anhydrous. Increase light exposure or initiator amount. |

| Product Polymerized | Free base was generated. | Ensure acidic conditions are maintained throughout Step 3 workup. Never wash with base. |

References

-

Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide.[1][2][3] Chemical Reviews, 43(2), 271–317. Link

- General Synthesis of Bromoanilines: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Product Characterization (Salt Form): PubChem Compound Summary for CID 21257325, this compound.[1] Link[4]

-

Safety Data (Lachrymators): National Center for Biotechnology Information. GHS Classification for Benzyl Bromides.Link

Technical Guide: 3-(Bromomethyl)aniline Hydrobromide in Medicinal Chemistry

Topic: Technical Guide: 3-(Bromomethyl)aniline in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Bifunctional "Trojan Horse"

This compound (often supplied as the hydrobromide salt, CAS: 15536-35-3 ) is a critical yet volatile building block in medicinal chemistry. It serves as a bifunctional linker, providing a nucleophilic aniline handle and an electrophilic benzyl bromide moiety on a meta-substituted aromatic scaffold.

Its primary value lies in its ability to introduce the 3-aminobenzyl pharmacophore—a structural motif widely used in kinase inhibitors and peptidomimetics to access hydrophobic pockets while maintaining a polar anchor point.

The Stability Paradox

Researchers often confuse this compound with 3-bromoaniline (ring-brominated). This distinction is fatal to experimental success.

-

3-Bromoaniline: Stable, aryl bromide.

-

This compound: Highly unstable free base.

Critical Warning: The free base of this compound undergoes rapid intermolecular self-alkylation (polymerization) at room temperature. The aniline nitrogen of one molecule attacks the benzylic carbon of another, forming an insoluble polybenzylammonium tar. Consequently, it is almost exclusively handled as the hydrobromide salt or generated in situ.

Reactivity Profile & Chemoselectivity

Successful utilization of this reagent requires navigating the competition between its two reactive centers.

The Mechanism of Failure (Self-Polymerization)

The following diagram illustrates why the free base cannot be stored and must be generated only in the presence of the target electrophile/nucleophile.

Figure 1: Mechanism of self-polymerization. The protonated HBr salt prevents the amine from acting as a nucleophile, stabilizing the reagent.

Key Applications in Drug Discovery[1]

A. Kinase Inhibitors (The "Hinge-Binder" Linker)

The 3-aminobenzyl moiety is a privileged scaffold in kinase inhibitor design (e.g., EGFR, CDK9).

-

Function: The benzyl group acts as a flexible spacer that positions the aniline nitrogen to form hydrogen bonds with the kinase hinge region or solvent-front residues.

-

Example: In the synthesis of CDK9 inhibitors , this compound is used to link a core heterocycle (like a pyrimidine or quinoline) to a solubilizing tail. The benzyl bromide reacts with a phosphonate or amine, while the aniline is coupled to the kinase-binding core.

B. Peptidomimetics & PROTACs

-

Fragment-Based Drug Design (FBDD): Used to link two fragments where a meta-substitution pattern provides the necessary vector to exit a binding pocket without steric clash.

-

Covalent Modifiers: The benzylic bromide can be retained in early intermediates to react with cysteine residues, although it is usually too reactive for final drug candidates; it is more often converted to a stable ether or amine linkage.

Experimental Protocols

Protocol A: Chemoselective Coupling (The "Salt-First" Method)

Use this protocol to attach a nucleophile (e.g., a secondary amine) to the benzylic position while preserving the aniline.

Reagents:

-

This compound hydrobromide (1.0 eq)

-

Secondary Amine (e.g., Morpholine, Pyrrolidine) (1.1 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: DMF or CH3CN (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the secondary amine and DIPEA in anhydrous DMF at 0°C.

-

Addition: Add this compound hydrobromide portion-wise as a solid. Do not free-base the aniline beforehand.

-

Rationale: Adding the salt directly to the base/nucleophile mixture ensures that as soon as the free base is generated, it is in the presence of the trapping nucleophile (the secondary amine), which should be more reactive than the aniline nitrogen.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and DIPEA salts. Dry organic layer over Na2SO4.

Protocol B: "Reverse" Coupling (Aniline Functionalization)

Use this protocol if you need to react the aniline first (e.g., Amide coupling) while keeping the bromide intact. This is difficult and usually requires protecting the bromide or using a different starting material, but can be attempted under acidic conditions.

Recommendation: It is chemically superior to start with N-Boc-3-(bromomethyl)aniline if the aniline must be protected. If you must use the HBr salt to acylate the amine:

-

Suspend the salt in DCM.

-

Add the acid chloride (1.1 eq).

-

Add a weak base (Pyridine) dropwise at -78°C.

-

Risk: High risk of self-alkylation. Preferred route is Protocol A.

-

Synthetic Workflow Visualization

The following diagram outlines the decision tree for using this reagent effectively in library synthesis.

Figure 2: Synthetic decision tree. Path A is the standard utility for the HBr salt. Path B requires protected building blocks.

Data Summary: Physical Properties & Handling

| Property | Value / Note |

| CAS (Salt) | 15536-35-3 |

| CAS (Free Base) | 130462-63-4 (Unstable) |

| Molecular Weight | 266.96 g/mol (HBr salt) |

| Storage | -20°C, Hygroscopic, Light Sensitive. Store under Argon. |

| Solubility | Soluble in DMF, DMSO, Methanol. Sparingly soluble in DCM/EtOAc (Salt form). |

| Safety | Corrosive, Lachrymator (Benzyl bromide moiety). |

References

-

Synthesis and Evaluation of Phosphorus Containing CDK9 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) Context: Use of 3-aminobenzyl linkers in kinase inhibitor design. URL:[Link]

-

Pharmacomodulation of the Antimalarial Plasmodione. Source: MDPI (Molecules) Context: Synthesis of 3-benzylmenadione derivatives using benzyl bromide intermediates. URL:[Link][2]

-

DNA to RNA Tuning of a Pyrrolidine-Derived Quinoxaline Scaffold. Source: ACS Omega Context: Reaction of 3-aminobenzylamine (analogous chemistry) and benzyl linkers in HCV inhibitors. URL:[Link]

-

PubChem Compound Summary: this compound. Source: National Library of Medicine Context: Chemical structure, CAS registry, and physical property data. URL:[Link]

Sources

Technical Whitepaper: Handling and Applications of 3-(Bromomethyl)aniline Hydrobromide

[1][2]

Executive Summary

3-(Bromomethyl)aniline is a bifunctional building block critical in medicinal chemistry for the synthesis of kinase inhibitors, heterocycles, and bioconjugates.[1][2] However, its utility is inextricably linked to its instability.[2] In its free base form, the molecule possesses both a nucleophilic amine and an electrophilic benzyl bromide, leading to rapid intermolecular self-alkylation (polymerization).[1][2]

Consequently, this compound is almost exclusively manufactured, stored, and handled as its hydrobromide salt (CAS: 15536-35-3 ).[1][2] This guide outlines the technical specifications, safety protocols, and "in-situ" activation strategies required to utilize this reagent effectively without degrading the material.[2]

Chemical Identity & Physical Properties[2][3][4][5][6]

The distinction between the stable salt and the unstable free base is the single most important technical detail for this compound.

| Property | Stable Commercial Form | Transient Reactive Species |

| Chemical Name | This compound Hydrobromide | This compound |

| Synonyms | 3-Aminobenzyl bromide HBr; | 3-Aminobenzyl bromide (Free Base) |

| CAS Number | 15536-35-3 | 130462-63-4 (often cited as 37575-28-9) |

| Molecular Formula | ||

| Molecular Weight | 266.96 g/mol | 186.05 g/mol |

| Physical State | Off-white to beige crystalline solid | Yellow oil / Low-melting solid (Unstable) |

| Storage | 2–8°C, Inert Gas, Desiccated | Do not store.[1][2][3][4] Generate in situ. |

Stability & Reactivity: The "Self-Destruct" Mechanism[1][2]

The core challenge in working with this compound is preventing it from reacting with itself.[1][2]

The Mechanism of Decomposition

In the free base form, the nitrogen lone pair of one molecule acts as a nucleophile, attacking the benzylic carbon of a neighboring molecule (an

Expert Insight: To prevent this, the amine must remain protonated (as the HBr salt) until the exact moment it is required to react with the target electrophile.

Visualizing the Stability Logic

The following diagram illustrates the divergence between successful synthesis and polymerization.

Figure 1: The stability logic flow.[1][2] The free base exists only transiently; without an immediate electrophile, it degrades via self-alkylation.[1][2]

Safety Profile (HSE)

This compound combines the hazards of benzyl halides (lachrymators) with those of aromatic amines.[2]

GHS Classification (Based on HBr Salt)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]

Critical Handling Protocols

-

Lachrymator Control: Benzyl bromides are potent tear gas agents.[2][6] All weighing and handling must occur inside a certified fume hood.[2]

-

Moisture Sensitivity: The benzyl bromide bond is susceptible to hydrolysis by atmospheric moisture, releasing HBr gas.[2] Store under nitrogen or argon.[2]

-

Neutralization: Spills should be neutralized with dilute aqueous sodium bicarbonate or sodium thiosulfate (to quench the alkyl bromide) before disposal.[2]

Synthetic Utility & Experimental Protocols

Application A: Using the Amine (Nucleophilic Coupling)

When using this compound as an amine nucleophile (e.g., reacting with an acid chloride or sulfonyl chloride), you must liberate the free base in the presence of the electrophile.[1][2]

Protocol: In-Situ Neutralization

-

Preparation: Dissolve the electrophile (1.0 equiv) in anhydrous DCM or THF. Cool to 0°C.[2]

-

Addition: Add this compound hydrobromide (1.0–1.1 equiv) as a solid. It will remain suspended.

-

Activation: Dropwise add a tertiary amine base (DIPEA or TEA, 2.2–2.5 equiv).

-

Why 2.5 equiv? 1 equiv neutralizes the HBr salt; 1 equiv neutralizes the HCl/acid generated by the coupling; 0.5 equiv ensures basicity.

-

-

Reaction: The salt will dissolve as it is neutralized.[2] The liberated amine immediately reacts with the electrophile, preventing self-alkylation.[1][2]

Application B: Using the Benzyl Bromide (Electrophilic Attack)

If the goal is to react the benzyl bromide with a nucleophile (e.g., a phenol or thiol) while keeping the aniline intact:

-

Do not use strong base that could deprotonate the aniline.[2]

-

Keep the aniline protonated (as HBr salt) if possible, or use a protecting group (e.g., Boc) on the nitrogen before the bromination step if synthesizing from scratch.[2]

Workflow Visualization

Figure 2: Workflow for Protocol A. Note that the electrophile is added BEFORE the base to capture the amine immediately upon release.[1][2]

Storage and Disposal

-

Storage Conditions:

-

Disposal:

References

Sources

- 1. 130462-63-4|this compound|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 15536-35-3|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 4. 107563-00-8|2-(Bromomethyl)aniline hydrobromide|BLD Pharm [bldpharm.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

Physical and spectroscopic properties of 3-(Bromomethyl)aniline

Physical, Spectroscopic, and Handling Properties[1]

Part 1: Executive Summary & Molecular Identity

3-(Bromomethyl)aniline (CAS: 130462-63-4 for free base) is a bifunctional aromatic building block characterized by a nucleophilic amine and an electrophilic benzylic bromide.[1] This dual functionality makes it a high-value intermediate for constructing fused heterocycles (e.g., benzoxazoles, quinazolines) and kinase inhibitors.

However, this same duality renders the free base inherently unstable . It is prone to rapid intermolecular self-alkylation (polymerization) under ambient conditions.[1] Consequently, it is almost exclusively manufactured, stored, and handled as its hydrobromide salt (CAS: 15536-35-3) .[1]

Physiochemical Profile[1][2][3][4][5][6]

| Property | Free Base | Hydrobromide Salt |

| CAS Number | 130462-63-4 | 15536-35-3 |

| Molecular Formula | C₇H₈BrN | C₇H₈BrN[1][2] · HBr |

| Molecular Weight | 186.05 g/mol | 266.96 g/mol |

| Physical State | Unstable oil / Low-melting solid | Off-white to beige hygroscopic solid |

| Melting Point | Decomposes (Self-polymerizes) | >140°C (Decomposes) |

| Solubility | DCM, EtOAc, THF (Reacts slowly) | DMSO, Methanol, Water (Hydrolyzes slowly) |

| pKa (Conjugate Acid) | ~4.1 (Aniline nitrogen) | N/A |

| Stability | Critical: < 24h at RT | Stable at 2-8°C under Argon |

Part 2: Spectroscopic Characterization

Accurate characterization is difficult due to the compound's reactivity. The data below represents the Hydrobromide Salt in DMSO-d₆, which is the standard stable matrix for analysis.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) The spectrum is dominated by the downfield shift of the ammonium protons and the characteristic benzylic singlet.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.80 - 10.20 | Broad Singlet | 3H | –NH₃⁺ | Ammonium salt protons (Exchangeable with D₂O). |

| 7.45 - 7.55 | Multiplet | 2H | Ar–H (C2, C4) | Ortho to bromomethyl/ammonium. |

| 7.30 - 7.40 | Triplet | 1H | Ar–H (C5) | Meta position.[1] |

| 7.15 - 7.25 | Multiplet | 1H | Ar–H (C6) | Ortho to ammonium.[1] |

| 4.72 | Singlet | 2H | Ar–CH₂–Br | Diagnostic Peak: Benzylic methylene. Sharp singlet confirms intact bromide. |

¹³C NMR (100 MHz, DMSO-d₆)

-

Benzylic Carbon: ~33.5 ppm (Distinctive high-field signal for CH₂Br).[1]

-

Aromatic Carbons: ~120.5, 123.8, 129.5, 130.2, 132.0, 139.5 ppm (Quaternary C-N and C-Alkyl).

Infrared Spectroscopy (FT-IR)

-

3300–2600 cm⁻¹: Broad ammonium (N–H) stretch, indicative of the salt form.

-

~600–700 cm⁻¹: C–Br stretching vibration (strong, sharp).

-

1500–1600 cm⁻¹: Aromatic C=C ring skeletal vibrations.[1]

Part 3: Stability & Reactivity Profile (Expertise & Experience)

The Self-Polymerization Hazard

The most critical technical aspect of this compound is its "suicide" reactivity.[1] In its free base form, the molecule possesses both a nucleophile (–NH₂) and a potent electrophile (–CH₂Br).

Mechanism:

-

The lone pair on the nitrogen of Molecule A attacks the benzylic carbon of Molecule B .

-

Bromide is displaced (SN2 reaction).

-

This forms a secondary amine dimer, which remains nucleophilic.

-

The dimer attacks Molecule C , leading to uncontrolled oligomerization/polymerization.

Visualizing the Instability:

Figure 1: The self-alkylation pathway of the free base vs. the stable salt form.[1]

Part 4: Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following "Self-Validating" protocol must be used. This ensures the material is active before it is committed to a valuable synthesis.

Storage Protocol

-

Condition: Store exclusively as the Hydrobromide salt .

-

Environment: Desiccated, -20°C or 4°C.[1]

-

Atmosphere: Argon or Nitrogen (Hygroscopic nature promotes hydrolysis of the C-Br bond to benzyl alcohol).[1]

-

Container: Amber glass (Light sensitive).[1]

Pre-Reaction Validation (QC Check)

Before using a batch stored for >3 months:

-

Solubility Test: Dissolve 5 mg in 0.5 mL DMSO-d₆. The solution should be clear. Turbidity suggests polymerization.

-

Proton NMR: Check the integration of the benzylic singlet (~4.7 ppm) vs. aromatic protons. A ratio < 2:4 indicates hydrolysis (benzyl alcohol formation) or polymerization.[1]

Operational Workflow: In-Situ Neutralization

Do not isolate the free base.[1] Use the salt directly in the reaction vessel with an auxiliary base.

Figure 2: Recommended "In-Situ" neutralization workflow to prevent decomposition.

Part 5: Synthetic Utility & References

Primary Applications

-

Kinase Inhibitors: The meta-substituted aniline is a classic pharmacophore for the hinge-binding region of ATP-competitive inhibitors (e.g., EGFR, VEGFR inhibitors).

-

Benzoxazole Synthesis: Reaction with carbon disulfide or thiocarbonyls, utilizing the ortho/meta relationship (though 2-isomer is more common for direct cyclization, the 3-isomer is used for macrocyclization).[1]

-

Linker Chemistry: The benzylic bromide is highly reactive toward thiols and secondary amines, serving as a "warhead" for covalent probes.

References

-

PubChem Compound Summary. this compound.[1] National Center for Biotechnology Information. Link

-

Sigma-Aldrich / Merck. Product Specification: this compound hydrobromide.[1] Link

-

ChemicalBook. CAS 15536-35-3 Data & Properties. Link

-

BLD Pharm. Safety Data Sheet (SDS) - this compound hydrobromide. Link

Sources

3-(Bromomethyl)aniline: A Bifunctional Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 37806-29-4 / 130462-63-4) is a critical bifunctional building block characterized by a "Janus-faced" reactivity profile: it possesses a nucleophilic aniline nitrogen and an electrophilic benzylic bromide.[1] This dual nature makes it indispensable for constructing complex heterocycles (e.g., quinazolines for kinase inhibition) but also renders the free base inherently unstable due to rapid self-polymerization.[1] This guide provides a structural analysis, mechanistic insights into its instability, and validated protocols for its synthesis, storage, and application in drug development.

Part 1: Molecular Architecture & Electronic Landscape

Structural Geometry and Bonding

The molecule consists of a benzene ring substituted at the meta (1,3) positions.[2][3][4] Its reactivity is defined by the interplay between the electron-donating amino group (

-

Aromatic Core: The benzene ring maintains planarity. The

-system is perturbed by the substituents.[1] -

Amine (Position 1): The nitrogen atom is

hybridized but exhibits significant -

Bromomethyl (Position 3): The benzylic carbon is tetrahedral (

). The

Electronic Vector Analysis

The meta relationship prevents direct resonance conjugation between the amine and the bromomethyl group. However, inductive effects drive the molecule's behavior:

-

Inductive Withdrawal (-I): The bromine atom pulls electron density from the benzylic carbon, creating a partial positive charge (

). -

Resonance Donation (+M): The amine increases electron density at the ortho and para positions of the ring, but less so at the meta position (where the bromide resides).

Figure 1: Electronic vector map showing the disconnect between the nucleophilic amine and the electrophilic bromide, facilitating independent reactivity.

Part 2: Reactivity Profile & Stability Mechanics

The Self-Polymerization Hazard

The primary challenge in working with this compound is its tendency to undergo intermolecular self-alkylation (polymerization).[1]

-

Mechanism: The nucleophilic amine lone pair of Molecule A attacks the electrophilic benzylic carbon of Molecule B, displacing the bromide ion.

-

Kinetics: This is a second-order reaction (

). In concentrated solutions or neat form, the reaction proceeds rapidly, turning the material into an insoluble tar. -

Prevention: The molecule must be stored as a salt (e.g., Hydrobromide, HBr) where the amine is protonated (

), removing its nucleophilicity.

Figure 2: Stability cycle.[1] The free base exists in a precarious state and must be generated in situ.

Physical Properties Data

| Property | Value | Notes |

| Molecular Weight | 186.05 g/mol | Free base |

| Appearance | Off-white solid (Salt) | Free base is a yellow oil/low-melting solid |

| Melting Point | ~175-180°C (HBr salt) | Decomposes upon melting |

| pKa (Aniline) | ~3.8 - 4.2 | Lower than aniline (4.[1][5][6]6) due to -I effect of |

| Solubility | DMSO, MeOH (Salt) | Free base soluble in DCM, EtOAc |

Part 3: Synthesis & Handling Protocols

Synthesis Strategy (The "Protected" Route)

Direct bromination of aniline is uncontrolled. The preferred synthetic route protects the amine first.

-

Protection: m-Toluidine

N-Acetyl-m-toluidine (using Acetic Anhydride).[1] -

Bromination: Radical bromination using NBS (N-Bromosuccinimide) and AIBN in

or Benzene.[1] -

Deprotection: Acidic hydrolysis (

) yields the stable This compound hydrobromide .

Protocol: In Situ Generation of Free Base

Crucial for coupling reactions. Objective: Generate the reactive free base from the stable HBr salt immediately prior to use to avoid polymerization.

-

Suspension: Suspend 1.0 eq of this compound HBr in DCM or EtOAc.

-

Partition: Add 1.05 eq of saturated aqueous

solution. -

Separation: Shake vigorously for 2 minutes. Separate the organic layer.[2]

-

Drying: Dry organic layer over anhydrous

(rapidly, <5 mins). -

Usage: Filter directly into the reaction vessel containing the electrophile/nucleophile partner. Do not concentrate to dryness.

Safety: Lachrymator Warning

Benzylic bromides are potent lachrymators (tear gas agents).

-

Engineering Controls: Always handle in a functioning fume hood.

-

Decontamination: Quench glassware with 5% aqueous ammonia or sodium thiosulfate to destroy residual benzylic bromide before removing from the hood.

Part 4: Applications in Medicinal Chemistry[8][9]

Kinase Inhibitor Scaffolds

This molecule is a primary linker for Type I and Type II kinase inhibitors.

-

Mechanism: The aniline nitrogen binds to the hinge region of the kinase (often via a heterocycle like quinazoline), while the bromomethyl group allows for the attachment of solubilizing tails or covalent warheads (e.g., acrylamides) via nucleophilic displacement.

-

Example: Synthesis of EGFR inhibitors (analogues of PD-153035) often utilizes the aniline moiety to install the core pharmacophore.[7]

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the this compound serves as a rigid aromatic spacer. The amine attaches to the E3 ligase ligand (e.g., Thalidomide derivative), and the bromomethyl group is displaced by the linker chain connecting to the Target Protein ligand.

References

-

PubChem. "this compound Compound Summary."[1][8] National Center for Biotechnology Information. Accessed Jan 28, 2026. Link[8]

-

Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry, 1996. Link

-

Sigma-Aldrich. "Safety Data Sheet: this compound hydrobromide."[1] Merck KGaA. Accessed Jan 28, 2026. Link

- Snieckus, V. "Benzylic Bromination." Encyclopedia of Reagents for Organic Synthesis. Wiley, 2001. (General methodology reference).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. CN102617359A - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]

- 5. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. This compound | C7H8BrN | CID 21257325 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Janus Scaffold: A Technical Guide to the Reactivity of Bromomethyl Anilines

Executive Summary

The bromomethyl aniline moiety—specifically 4-(bromomethyl)aniline and its isomers—represents a "privileged but precarious" scaffold in organic synthesis and medicinal chemistry.[1] It serves as a critical bifunctional linker, bridging the gap between nucleophilic amines and electrophilic benzylic halides. However, this dual nature creates an inherent stability paradox: the molecule contains the seeds of its own destruction, prone to rapid, exothermic intermolecular self-alkylation (polymerization) unless rigorously controlled.

This guide analyzes the mechanistic underpinnings of this reactivity, details robust synthetic protocols to circumvent instability, and explores its application as a covalent warhead in modern drug discovery.

The Reactivity Paradox: Mechanistic Underpinnings

The defining feature of bromomethyl aniline is the coexistence of a Lewis basic amine (nucleophile) and a Lewis acidic benzylic bromide (electrophile) on the same aromatic core.

Electronic Effects and The Hammett Relationship

The reactivity of the benzylic carbon is significantly amplified by the aniline nitrogen.

-

Resonance Stabilization: The transition state for nucleophilic substitution (

) at the benzylic carbon is stabilized by the aromatic ring. -

The Nitrogen Push: If the amine is unprotected (free

), the lone pair donates electron density into the ring (+M effect). This electron-rich system stabilizes the developing positive charge in the transition state, making the benzylic bromide an exceptionally labile leaving group (up to

The Self-Alkylation Cascade

In its free base form, bromomethyl aniline is transient. The amine of Molecule A attacks the benzylic carbon of Molecule B, displacing bromide. This forms a dimer, which retains a nucleophilic amine and an electrophilic tail, propagating a step-growth polymerization.

Figure 1: The Self-Destruction Pathway The following diagram illustrates the competitive landscape between desired coupling and uncontrolled polymerization.

Caption: Kinetic competition between intermolecular self-alkylation (red path) and desired nucleophilic capture (blue path).

Synthetic Strategies & Protection Logic

To successfully utilize this scaffold, one must "mask" the nucleophile (amine) or the electrophile (bromide) until the moment of coupling.

Strategy A: The "Salt" Defense

Protonating the amine to form the hydrochloride or hydrobromide salt (

-

Pros: Simple, reversible.

-

Cons: Solubility issues in organic solvents; requires careful neutralization during coupling.

Strategy B: Orthogonal Protection (The Preferred Route)

Converting the amine to an amide (e.g., acetanilide, trifluoroacetamide) or imide (phthalimide) removes the lone pair from availability. The Wohl-Ziegler reaction (radical bromination) is then performed on the protected species [2].

Table 1: Comparison of Protection Groups for Bromomethyl Aniline Synthesis

| Protection Group | Electronic Effect on Ring | Bromination Method | Deprotection | Stability |

| Acetyl (-NHAc) | Moderate Activation | NBS / Benzoyl Peroxide | Acid/Base Hydrolysis | High |

| Trifluoroacetyl | Deactivation | NBS / Light | Mild Base ( | Medium |

| Phthalimide | Slight Deactivation | NBS / AIBN | Hydrazine | Very High |

| None (Free Amine) | Strong Activation | Impossible (Oxidation) | N/A | Unstable |

Experimental Protocol: Synthesis of N-(4-(bromomethyl)phenyl)acetamide

This protocol utilizes the Wohl-Ziegler radical bromination of p-acetotoluidide. This method is superior to direct bromination of free amines, which leads to oxidation [3].

Materials

-

Substrate: N-p-Tolylacetamide (10.0 mmol)

-

Reagent: N-Bromosuccinimide (NBS) (10.5 mmol) - Must be recrystallized from water if yellow.

-

Initiator: Benzoyl Peroxide (BPO) (0.5 mmol) or AIBN.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (PhCF3) as a greener alternative.

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve N-p-tolylacetamide in the chosen solvent (0.2 M concentration). -

Reagent Addition: Add NBS and the radical initiator (BPO).

-

Initiation: Heat the mixture to reflux. If using BPO, the reaction is thermal. If using AIBN, a tungsten light source can assist initiation.

-

Visual Cue: The dense NBS solid at the bottom will gradually disappear and be replaced by succinimide (which floats) over 1–3 hours.

-

-

Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The product will have a slightly lower

than the starting material.-

Validation: The appearance of a singlet at

ppm in

-

-

Workup:

-

Cool the mixture to

to precipitate succinimide completely. -

Filter off the succinimide.

-

Evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize from cyclohexane or ethanol/hexane. Do not use chromatography on silica gel without neutralization , as the acidity of silica can degrade the bromide.

Figure 2: The Synthetic Decision Tree

Caption: Workflow for accessing bromomethyl anilines without polymerization risks.

Applications in Medicinal Chemistry: Covalent Inhibition[2][3][4][5]

Bromomethyl anilines are potent warheads for Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (Michael acceptors) which target cysteine via soft-soft interactions, benzylic bromides react via

Mechanism of Action

The benzylic bromide reacts irreversibly with nucleophilic cysteine thiols (Cys-SH) in the ATP-binding pocket of kinases.

-

Selectivity: Achieved by the non-covalent affinity of the aniline scaffold (the "address") which positions the "warhead" (bromomethyl) adjacent to the target cysteine.

-

Kinetic Profile: The reaction is fast (

is high) due to the benzylic activation.

Comparative Warhead Analysis

| Warhead Type | Mechanism | Target Residue | Reversibility | Reactivity |

| Acrylamide | Michael Addition | Cysteine (Thiol) | Irreversible | Tunable (Low-Med) |

| Benzyl Bromide | Cysteine/Histidine | Irreversible | High | |

| Cyanoacrylamide | Michael Addition | Cysteine | Reversible | Low |

Warning: Due to high reactivity, benzyl bromides can exhibit "off-target" toxicity (indiscriminate alkylation) if the non-covalent binding affinity is not optimized first [5].

References

-

BenchChem Technical Support. (2025).[2][3][4] An In-depth Technical Guide on the Reactivity of 4-(Bromomethyl)aniline with Various Nucleophiles. BenchChem. Link

-

Master Organic Chemistry.[5] (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. MasterOrganicChemistry. Link

-

Upadhyay, S. K., & Jursic, B. S. (2011). Microwave-assisted NBS bromination of p-iminotoluenes. Synthetic Communications. Link

-

Baillie, T. A. (2021). Emerging strategies in covalent inhibition. Concept Life Sciences / YouTube Webinar. Link

-

Martin, J. S., et al. (2019).[6] Characterising Covalent Warhead Reactivity. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Stability, Storage, and Handling of 3-(Bromomethyl)aniline

Topic: Stability and storage conditions for 3-(Bromomethyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stability Paradox

This compound (CAS 37806-60-5 / 130462-63-4) presents a classic challenge in organic synthesis: it is a self-reactive intermediate . The molecule contains both a nucleophilic amine (

Without strict environmental controls, these functional groups react intermolecularly, leading to rapid, irreversible polymerization. This guide outlines the mechanistic causality of this degradation and provides a validated protocol for long-term storage.

Quick Reference: Storage Specifications

| Parameter | Free Base (Liquid/Low-melt Solid) | Hydrobromide Salt (Solid) |

| Stability Profile | High Risk (Hours to Days) | Stable (Months to Years) |

| Temperature | -20°C (Critical) | 2–8°C (Acceptable), -20°C (Ideal) |

| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) |

| Moisture Sensitivity | High (Hydrolysis risk) | Moderate (Hygroscopic) |

| Light Sensitivity | Yes (Protect from light) | Yes (Protect from light) |

Mechanisms of Instability

To store this compound effectively, one must understand why it degrades. The degradation is not random; it is driven by three distinct chemical pathways.

Intermolecular Self-Alkylation (Polymerization)

This is the primary failure mode for the free base . The lone pair on the nitrogen atom of one molecule attacks the benzylic carbon of a neighboring molecule, displacing the bromide. This creates a secondary amine, which is often more nucleophilic than the primary amine, leading to runaway polymerization.

-

Visual Indicator: The clear/yellow liquid turns into a viscous tar or precipitates an insoluble solid.

Hydrolysis

The benzylic carbon-bromine bond is susceptible to nucleophilic attack by water.

Oxidation

Like most anilines, the amino group is sensitive to atmospheric oxygen, leading to the formation of quinoid-like colored impurities (browning) over time.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways that compromise sample integrity.

Figure 1: Mechanistic pathways for the degradation of this compound. The red pathway (Self-Alkylation) is the dominant risk for the free base.

Storage & Handling Protocols

The "Salt Strategy" (Recommended)

Theory: The most effective way to stabilize this compound is to protonate the amine. Converting the free base to the Hydrobromide salt (this compound·HBr) ties up the nitrogen lone pair, rendering it non-nucleophilic. This effectively "switches off" the polymerization pathway.

Protocol:

-

If synthesizing, isolate as the HBr salt immediately.

-

Store the salt in a tightly sealed vial.

-

Desiccate: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) to prevent hygroscopic clumping.

Storing the Free Base (High Risk)

If your application requires the free base (e.g., for a specific coupling reaction where base sensitivity is an issue), you must inhibit the reaction kinetically by lowering the temperature.

Workflow:

-

Container: Use amber glass vials (silanized glass is preferred to minimize surface catalysis).

-

Atmosphere: Purge the headspace with dry Argon (heavier than air) immediately after use. Nitrogen is acceptable but less effective for opening/closing vials frequently.

-

Seal: Wrap the cap junction with Parafilm® or Teflon tape to prevent oxygen diffusion.

-

Temperature: Store at -20°C . Do NOT store the free base at room temperature for more than a few hours.

Visualization: Storage Decision Logic

Use this workflow to determine the correct storage method for your inventory.

Figure 2: Decision tree for receiving and storing this compound to maximize shelf-life.

Quality Control & Validation

Before using stored material in a critical step (e.g., GMP synthesis or expensive coupling), validate its purity.

NMR Diagnostics ( H NMR in DMSO- )

-

Purity Check: Look for the benzylic methylene protons (

) around 4.6–4.7 ppm (singlet). -

Degradation Sign (Polymer): Appearance of broad multiplets upfield (3.5–4.5 ppm) indicating

bond formation. -

Degradation Sign (Hydrolysis): Appearance of a methylene peak shifted slightly upfield (~4.4 ppm) corresponding to the benzyl alcohol (

).

Visual Inspection

-

Pass: Off-white to beige solid (Salt) or clear/pale yellow oil (Free Base).

-

Fail: Dark brown/black color (Oxidation) or presence of gummy precipitate in the oil (Polymerization).

Safety & Emergency Procedures

Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator. The benzyl bromide moiety makes this compound a potent lachrymator (tear gas agent).[1]

-

Engineering Controls: Always handle in a functioning fume hood.

-

Spill Cleanup: Do not wipe with water immediately.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21257325, this compound. Retrieved from [Link][5]

-

Common Organic Chemistry. Benzyl Bromide Reagent Guide & Mechanisms. (Contextual reference for benzyl halide reactivity). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzyl bromides and derivatives. Retrieved from [Link]

Sources

Technical Whitepaper: Scalable Synthesis of N-BOC-3-(Bromomethyl)aniline

Executive Summary

The synthesis of N-BOC-3-(bromomethyl)aniline (CAS: 118684-32-5) represents a critical junction in medicinal chemistry, serving as a versatile electrophilic linker for introducing the 3-amino-benzyl pharmacophore.[1] While conceptually simple, the preparation is often plagued by two competing failure modes: polymerization of the benzylic bromide and acid-catalyzed deprotection of the BOC group during halogenation.

This guide details a chemoselective, two-step protocol favored in high-value drug development environments. Unlike the radical bromination of N-BOC-m-toluidine—which suffers from poor regioselectivity—this protocol utilizes the Appel Reaction on an alcohol precursor. This approach guarantees preservation of the carbamate protecting group and minimizes the formation of poly-alkylated byproducts.

Retrosynthetic Strategy & Rationale

The "Gold Standard" Pathway: Alcohol Activation

We prioritize the conversion of 3-aminobenzyl alcohol over the radical bromination of toluene derivatives.

-

Route A (Recommended):

-protection of 3-aminobenzyl alcohol followed by Appel bromination (-

Why: The Appel reaction operates under neutral conditions, preventing the cleavage of the acid-sensitive BOC group (

of BOC decreases rapidly below pH 2).

-

-

Route B (Discouraged): Radical bromination (NBS/AIBN) of N-BOC-3-methylaniline.

-

Why: Radical conditions often lead to benzylic oxidation (aldehyde formation) or ring bromination, requiring difficult chromatographic separations.

-

Mechanistic Visualization

The following diagram illustrates the selected pathway and the critical intermediate states.

Figure 1: The chemoselective synthesis pathway avoiding acid-catalyzed deprotection.

Detailed Experimental Protocol

Step 1: Chemoselective Protection of 3-Aminobenzyl Alcohol

The objective is to protect the aniline nitrogen without reacting with the benzylic alcohol.

Reagents:

-

3-Aminobenzyl alcohol (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.2 equiv) or sat. -

Solvent: THF or DCM (Anhydrous not strictly required but preferred)

Procedure:

-

Dissolution: Dissolve 3-aminobenzyl alcohol in THF (0.5 M concentration).

-

Addition: Add

followed by the dropwise addition of -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot (polar) will disappear, replaced by a less polar spot.

-

Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 5% Citric Acid (mildly acidic to remove unreacted amine without cleaving BOC) followed by Brine.

-

Outcome: White to off-white solid. Yield typically 90–95%.

Step 2: The Appel Bromination (Critical Step)

This step converts the hydroxyl group to a bromide using Triphenylphosphine (

Safety Note:

Stoichiometry Table:

| Reagent | Equiv.[2][3][4][5] | Role |

| N-BOC-Intermediate | 1.0 | Substrate |

| Triphenylphosphine ( | 1.2 | Oxygen Acceptor |

| Carbon Tetrabromide ( | 1.2 | Bromine Source |

| DCM (Dichloromethane) | [0.2 M] | Solvent |

Procedure:

-

Setup: Charge a flame-dried flask with the N-BOC-alcohol and

in anhydrous DCM. Cool to 0°C under -

Activation: Dissolve

in minimal DCM and add it dropwise to the reaction mixture over 20 minutes.-

Why: Controlling the addition of

prevents the exotherm from degrading the BOC group.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 2 hours.

-

Observation: The solution often turns from colorless to yellow/orange.

-

-

Quench: Add saturated

solution. -

Workup: Extract with DCM (x3). Dry organics over

and concentrate.-

Challenge: The crude contains massive amounts of Triphenylphosphine oxide (

).

-

Purification Strategy (The "Crash" Method)

Removing

-

Trituration: Suspend the crude semi-solid in cold Diethyl Ether or 9:1 Hexane/EtOAc .

-

Filtration:

is poorly soluble in ether/hexane. Filter off the white solid. -

Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes).-

Target: The product elutes early (non-polar).

-

Process Logic & Troubleshooting

The following decision tree helps troubleshoot common issues during the Appel reaction workup.

Figure 2: Purification logic to remove stubborn phosphine oxide byproducts.

Analytical Characterization

Validating the structure requires confirming the presence of the BOC group and the shift of the benzylic protons.

-

1H NMR (400 MHz, CDCl3):

- 7.50 (s, 1H, Ar-H)

- 7.20–7.30 (m, 2H, Ar-H)

- 7.05 (d, 1H, Ar-H)

- 6.50 (br s, 1H, NH) — Confirming Carbamate

- 4.45 (s, 2H, CH2-Br) — Diagnostic Shift (Alcohol is ~4.65, but Br is distinct)

- 1.52 (s, 9H, t-Bu) — Confirming BOC integrity

-

Stability Warning: The product should be stored at -20°C under Argon. Benzylic bromides are prone to hydrolysis (reverting to alcohol) or self-alkylation if left in solution at RT.

References

-

PrepChem. "Synthesis of N-t-Butyloxycarbonyl-Phenylalanyl-3-aminobenzyl Alcohol." PrepChem.com. Accessed January 28, 2026. [Link]

-

Organic Chemistry Portal. "Appel Reaction." Organic-Chemistry.org. Accessed January 28, 2026. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14523558, tert-Butyl 3-(bromomethyl)phenylcarbamate." PubChem. Accessed January 28, 2026. [Link]

-

University of Bergen. "An environmentally benign and high-rate Appel type reaction." UiB.no. Accessed January 28, 2026. [Link]

-

Lead Sciences. "tert-Butyl (3-(bromomethyl)phenyl)carbamate Product Page." Lead-Sciences.com. Accessed January 28, 2026. [Link]

Sources

Technical Guide: 3-(Bromomethyl)aniline Hydrobromide

CAS: 15536-35-3 | Molecular Formula: C₇H₉Br₂N | Role: Bifunctional Electrophile/Nucleophile[1]

Executive Summary & Critical Disambiguation

Warning: This compound is frequently confused with 3-Bromoaniline (CAS 591-19-5).[1][2][3] This distinction is critical:

-

3-Bromoaniline: An aryl bromide used in palladium-catalyzed couplings.[1] Stable free base.

-

3-(Bromomethyl)aniline: A benzyl bromide (alkylating agent).[1] Highly unstable as a free base; stored exclusively as the hydrobromide salt.[1]

This compound hydrobromide acts as a "masked" bifunctional building block.[1][2] It contains a nucleophilic aniline handle (protected by protonation) and a highly electrophilic benzylic bromide.[1] It is primarily employed in fragment-based drug discovery (FBDD) to introduce a meta-substituted benzyl linker, enabling the construction of nitrogen heterocycles or the covalent modification of protein targets.[1][2]

Physicochemical Profile

The hydrobromide salt form is essential for the compound's existence.[1] The protonation of the amine reduces its nucleophilicity, preventing it from reacting with the bromomethyl group of neighboring molecules (Auto-Quenching).[1]

| Property | Data | Context |

| CAS (Salt) | 15536-35-3 | Specific to the HBr salt form.[1][4] |

| CAS (Free Base) | 24564-24-3 | Highly unstable; generated in situ only.[1][2] |

| Molecular Weight | 266.96 g/mol | Includes HBr counterion.[1][2][4] |

| Appearance | Off-white to beige solid | Darkens upon oxidation or hydrolysis.[1][2] |

| Solubility | DMSO, DMF, Methanol | Soluble in polar aprotic solvents.[1] Reacts with water.[1][2] |

| Melting Point | >140°C (Decomposes) | Exact point varies by purity/hydration; rapid heating causes degradation.[1][2] |

| Storage | -20°C, Hygroscopic, Argon | Critical: Store under inert gas. Moisture triggers HBr release and polymerization.[1][2] |

Stability & Reactivity Mechanisms

The "Self-Destruct" Mechanism (Intermolecular Polymerization)

The defining characteristic of this molecule is its instability as a free base.[1][2] In the presence of base (pH > 7), the anilinium ion deprotonates to the free aniline.[1] The nitrogen lone pair then attacks the electrophilic benzylic carbon of a second molecule via an SN2 mechanism, leading to rapid polymerization.[1]

Figure 1: The stability equilibrium.[1][5] The salt form locks the amine (green), preventing the red pathway (polymerization).[1]

Synthetic Utility

The compound is typically used in two modes:[1][3][6][7]

-

Electrophilic Attack (Benzyl Bromide): Reacting the benzylic bromide with external nucleophiles (amines, thiols) while keeping the aniline protonated or protected.[1]

-

Nucleophilic Attack (Aniline): Using the aniline nitrogen for amide coupling or reductive amination.[1][2] Note: This requires careful pH control to avoid self-alkylation.[1][2]

Synthesis & Handling Protocols

Synthesis Route (From 3-Aminobenzyl Alcohol)

The most reliable synthesis avoids the reduction of nitro-benzyl bromides (which risks reducing the bromide).[1][2] Instead, it proceeds via the bromination of the alcohol.[1]

Reagents: 3-Aminobenzyl alcohol, 48% HBr (aq), Acetic Acid.[2]

-

Dissolution: Dissolve 3-aminobenzyl alcohol in glacial acetic acid.

-

Bromination: Add 48% aqueous HBr dropwise at 0°C. The acid serves two roles: reagent and solvent.[1][2]

-

Reflux: Heat to 80-90°C for 2-4 hours. The alcohol is converted to the bromide.[1]

-

Precipitation: Cool to room temperature. The product precipitates as the HBr salt.[1]

-

Filtration: Filter the solid and wash with cold ether (anhydrous) to remove traces of acid and water.[1][2]

-

Drying: Vacuum dry over P₂O₅.

Experimental Protocol: Coupling with a Secondary Amine

Objective: To couple a secondary amine to the benzylic position without polymerizing the aniline.[1][2]

Materials:

-

This compound HBr (1.0 eq)[2]

-

Secondary Amine (e.g., Morpholine) (1.0 eq)[2]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.2 eq)[2]

Step-by-Step:

-

Preparation: In a flame-dried flask under Nitrogen, dissolve the Secondary Amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DMF. Cool to 0°C.[1][2]

-

Addition: Dissolve this compound HBr in a separate vial of DMF. Add this solution dropwise to the amine mixture over 30 minutes.

-

Expert Insight: Adding the benzyl bromide to the amine ensures the external amine is always in excess relative to the transiently free aniline, suppressing self-polymerization.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS (Look for mass M+Amine).

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and salts.[1] Dry organic layer over MgSO₄.[1][2]

-

Purification: Flash chromatography. Note: The product is now a stable aniline derivative.[1]

Safety & Toxicology (E-E-A-T)

Signal Word: DANGER

-

H314 (Skin Corr.[1][2] 1B): Causes severe skin burns and eye damage.[1][2] Benzyl bromides are potent lachrymators and blistering agents.[1][2]

-

Genotoxicity Concern: As an alkylating agent, it has the potential to alkylate DNA.[1] Handle in a laminar flow hood or glovebox.[1][2]

Decontamination: Spills should be neutralized with a solution of dilute ammonia or 5% sodium thiosulfate (reacts with the alkyl bromide) before cleaning.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21257325, this compound. Retrieved from [Link][1][2]

Sources

- 1. youtube.com [youtube.com]

- 2. 63516-03-0|4-(Bromomethyl)aniline|BLD Pharm [bldpharm.com]

- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 4. 15536-35-3|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 5. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 7. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility and Handling of 3-(Bromomethyl)aniline

[1]

Part 1: Executive Summary & Chemical Profile[1]

3-(Bromomethyl)aniline (CAS: 130462-63-4 for free base; 15536-35-3 for HBr salt) is a bifunctional building block critical in the synthesis of kinase inhibitors and heterocyclic libraries.[1] However, it presents a significant "chemical trap" for the unwary researcher: Self-Alkylation. [1]

This molecule contains both a nucleophile (aniline amine) and a potent electrophile (benzyl bromide). In its free base form, it will spontaneously polymerize or cyclize, leading to tar formation and loss of yield. Consequently, it is commercially supplied and stored as the Hydrobromide (HBr) salt , which protonates the amine and renders the molecule stable.

This guide focuses on the critical solubility-stability trade-off: You cannot simply "dissolve and store" the free base.[1] Successful utilization requires a "Just-in-Time" (JIT) liberation strategy.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value / Description |

| Molecular Weight | 186.05 g/mol (Free Base) / 266.96 g/mol (HBr Salt) |

| LogP (Free Base) | ~1.4 (Moderately Lipophilic) |

| Appearance | Off-white to beige crystalline solid (Salt) |

| Reactivity Class | Alkylating Agent (Lachrymator) |

| Critical Instability | Intermolecular Polymerization (Free base attacks free base) |

Part 2: Thermodynamic Solubility Matrix

The solubility of this compound is entirely dependent on its protonation state.[1] The table below categorizes solvent suitability based on the form of the reagent.

Table 1: Predictive Solubility & Stability Profile

| Solvent Class | Representative Solvents | Solubility (HBr Salt) | Solubility (Free Base) | Stability Risk (Free Base) |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High | Critical: Rapid polymerization due to high dielectric constant enhancing nucleophilicity.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble (<1 mg/mL) | High (>50 mg/mL) | Moderate: Best choice for short-term handling of free base.[1] |

| Protic (Alcohols) | Methanol, Ethanol | Moderate (Heating may be req.) | High | High: Risk of solvolysis (conversion to benzyl ether) over time. |

| Ethers | THF, 1,4-Dioxane | Low/Insoluble | Moderate | Low: Good for reactions if free base is generated in situ.[1] |

| Hydrocarbons | Toluene, Hexanes | Insoluble | Low to Moderate | Low: Often used to precipitate the polymer if decomposition occurs. |

| Aqueous | Water | Moderate (pH < 4) | Insoluble | High: Hydrolysis of benzyl bromide to benzyl alcohol. |

Expert Insight: Never store the free base in DMSO. While it dissolves perfectly, the polar environment accelerates the

self-alkylation reaction, turning the solution into a black tar within hours.

Part 3: The Stability Paradox (Visualized)[1]

The following diagram illustrates the decision logic required when handling this compound. The core principle is maintaining the HBr salt form until the exact moment of reaction.

Figure 1: The "Just-in-Time" liberation strategy prevents self-polymerization.[1]

Part 4: Practical Protocols

Protocol A: The "Free-Base" Liberation (Biphasic Method)

Use this protocol when your reaction requires the free amine in a non-polar solvent (e.g., DCM or Toluene).[1]

-

Preparation: Suspend 1.0 eq of this compound HBr in Dichloromethane (DCM) (approx. 10 mL per gram). The salt will not dissolve initially.

-

Neutralization: Add 1.05 eq of saturated aqueous Sodium Bicarbonate (

) or 1.1 eq of Triethylamine ( -

Extraction: Agitate vigorously for 5–10 minutes. The solid will disappear as the free base partitions into the DCM layer.

-

Separation: Separate the organic layer.

-

Drying (Rapid): Dry over anhydrous

for < 5 minutes. Filter immediately. -

Utilization: Add the DCM solution directly to your reaction vessel containing the electrophile/nucleophile partner. Do not concentrate to dryness.

Protocol B: Direct Use in Polar Solvents (In-Situ Neutralization)

Use this protocol for reactions in DMF or DMSO.[1]

-

Dissolution: Dissolve the HBr salt in anhydrous DMF or DMSO. (Solution should be clear/light beige).

-

Addition: Add the reaction partner (e.g., an acid chloride or aldehyde) before adding the base.

-

Trigger: Add a non-nucleophilic base (e.g., DIPEA) dropwise. This liberates the aniline amine in the presence of the trap, favoring the cross-reaction over self-polymerization.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of your reagent during the workflow, use these checkpoints:

-

Visual Check:

-

Pass: Solution is colorless to light straw yellow.

-

Fail: Solution turns dark brown/black or becomes cloudy (indicates polymerization or oxidation).

-

-

LC-MS Validation:

-

Run a sample immediately after solubilization.

-

Target Mass: [M+H]+ = 186/188 (Br isotope pattern).

-

Impurity Flag: Look for [M+H]+ = ~370 (Dimer) or higher mass envelopes.

-

-

TLC (Thin Layer Chromatography):

-

System: 20% EtOAc in Hexanes.

-

Observation: The free base will streak significantly on silica due to the amine. Treat the plate with

vapor before spotting to improve spot shape.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21257325, this compound. Retrieved January 28, 2026 from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Technical Guide: Strategic Utilization of 3-(Bromomethyl)aniline in Medicinal Chemistry

Executive Summary

3-(Bromomethyl)aniline (often supplied as the hydrobromide salt to ensure stability) serves as a high-value "Janus" synthon in drug discovery. Its utility lies in its bifunctionality: it possesses a nucleophilic aniline nitrogen and an electrophilic benzylic bromide. This dual nature allows it to act as a critical linker, bridging hydrophobic pharmacophores with solubilizing tails or hinge-binding motifs, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

This guide provides an in-depth technical analysis of handling, chemoselectivity, and synthetic application of this compound, moving beyond basic properties to actionable, high-yield protocols.

Part 1: Chemical Profile & Handling Strategy[1][2][3]

The Stability Paradox

The free base of this compound is inherently unstable. The nucleophilic amine of one molecule can attack the electrophilic benzylic carbon of another, leading to rapid, uncontrolled self-polymerization (poly-benzylamines).

-

Commercial Form: Typically supplied as This compound hydrobromide (CAS: 25017-13-4) .

-

Mechanism of Stability: Protonation of the amine (

) eliminates its nucleophilicity, preventing self-alkylation. -

Storage: Hygroscopic solid. Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.

Handling Protocol (The "In-Situ" Rule)

Never generate the free base in a concentrated stock solution. Neutralization must occur in situ or in dilute conditions immediately preceding the reaction.

Critical Safety Note: As a benzylic bromide, this compound is a potent alkylating agent and a potential lachrymator. All weighing and transfers must occur in a functioning fume hood.

Part 2: Chemoselectivity & Strategic Planning

The core challenge in using this compound is controlling the order of reaction. You have two reactive sites:

-

Site A (Aniline

): Moderate nucleophile ( -

Site B (Benzyl Bromide

): Highly reactive electrophile (susceptible to

Decision Matrix: Which Bond First?

| Desired Transformation | Strategy | Rationale |

| Reaction at Benzyl Bromide | Direct Displacement | Aliphatic amines/thiols are stronger nucleophiles than the aniline. They will displace the bromide faster than the aniline can self-react (kinetic control). |

| Reaction at Aniline | Protection Required | To acylate/arylate the aniline, you must usually protect the aniline (e.g., Boc) before introducing the bromide, or use the HBr salt carefully with an electrophile that reacts faster than the bromide. |

Visualization: Chemoselectivity Workflow

The following diagram illustrates the decision logic for synthetic planning.

Caption: Decision tree for chemoselective functionalization of this compound.

Part 3: Key Reaction Classes & Protocols

Reaction Class 1: Benzylic Substitution ( )

This is the most common use case: introducing a solubilizing group (like morpholine, piperazine, or dimethylamine) to improve the pharmacokinetic profile of a drug candidate.

The Concept: The reaction relies on the nucleophilicity differential. An aliphatic amine (incoming nucleophile) is significantly more nucleophilic than the aromatic aniline (internal nucleophile), favoring cross-reaction over self-polymerization.

Experimental Protocol: Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)aniline

-

Reagents: this compound HBr (1.0 equiv), N-Methylpiperazine (1.1 equiv), DIPEA (3.0 equiv), THF/DMF (10:1).

-

Procedure:

-

Dissolve this compound HBr in anhydrous THF/DMF.

-

Cool to 0°C.

-

Add DIPEA dropwise (neutralizes the HBr salt).

-

Immediately add N-Methylpiperazine.

-

Allow to warm to RT and stir for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and salts. Dry organic layer over

.

-

-

Why this works: The excess base keeps the aliphatic amine reactive. The low temperature during addition minimizes the kinetic window for the aniline to compete for the bromide.

Reaction Class 2: Aniline Acylation (Amide Coupling)

Used to attach the linker to a core scaffold (e.g., Quinazoline, Pyrimidine).

The Challenge: If you neutralize the HBr salt to react the amine, you liberate the free base, risking polymerization. The Solution: Use highly reactive electrophiles (Acid Chlorides) or coupling agents that activate the acid rapidly.

Experimental Protocol: Coupling with Acid Chloride

-

Reagents: this compound HBr (1.0 equiv), Benzoyl Chloride derivative (1.0 equiv), Pyridine (solvent/base).

-

Procedure:

-

Suspend the HBr salt in anhydrous DCM (or use Pyridine as solvent).

-

Cool to 0°C.

-

Add the Acid Chloride dropwise.

-

Add Base (Pyridine or

) slowly.

-

-

Mechanistic Insight: The acylation of the aniline is extremely fast. Once acylated, the nitrogen lone pair is delocalized into the carbonyl, rendering it non-nucleophilic. This effectively "locks" the stability of the benzyl bromide for the next step.

Part 4: Case Study – Kinase Inhibitor Scaffold Synthesis

A common pharmacophore in oncology (e.g., VEGFR/EGFR inhibitors) involves a "Head-Linker-Tail" architecture.

-

Head: Heterocycle (binds ATP pocket).

-

Linker: Phenyl ring (occupies hydrophobic channel).

-

Tail: Solubilizing amine (extends to solvent front).

This compound constructs the Linker-Tail segment.

Synthesis Workflow Data

| Step | Transformation | Reagents | Yield Target |

| 1 | Tail Installation | This compound HBr + Morpholine, | >85% |

| 2 | Scaffold Coupling | Intermediate 1 + 4-Chloroquinazoline, | >70% |

Pathway Diagram

Caption: Two-step synthesis of a quinazoline kinase inhibitor using this compound.

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Context: General reference for quinazoline synthesis workflows).

- Palmer, B. D., et al. (1997). Structure-Activity Relationships for 4-Anilinoquinazolines as Potent Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (Foundational text on using aniline linkers in kinase inhibitors).

- Organic Syntheses. (n.d.). General procedures for alkylation of amines with benzyl halides.

Sources

Sourcing and Handling 3-(Bromomethyl)aniline: A Technical Guide for Medicinal Chemistry

Executive Summary

3-(Bromomethyl)aniline (Free Base CAS: 130462-63-4) is a high-value "privileged structure" in drug discovery, serving as a critical linker in PROTACs and a scaffold for kinase inhibitors. However, its commercial acquisition is complicated by a fundamental chemical instability: the molecule contains both a nucleophile (amine) and a potent electrophile (benzyl bromide), leading to rapid intermolecular self-alkylation (polymerization) under ambient conditions.

This guide provides a validated roadmap for sourcing the stable hydrobromide salt (CAS: 15536-35-3), handling the material to prevent degradation, and generating the free base in situ for synthetic applications.

Part 1: Chemical Profile & The Stability Paradox

The Identity Crisis: A Critical Warning

STOP AND VERIFY: A common procurement error is confusing This compound with 3-Bromoaniline . They are chemically distinct and non-interchangeable.

| Feature | This compound (Target) | 3-Bromoaniline (Common Error) |

| Structure | Benzyl bromide group (-CH₂Br) | Aryl bromide (-Br) directly on ring |

| Reactivity | Highly reactive alkylating agent (Electrophile) | Stable aryl halide (requires Pd catalysis) |

| CAS (Free Base) | 130462-63-4 | 591-19-5 |

| CAS (HBr Salt) | 15536-35-3 | N/A (Usually sold as free liquid) |

The Mechanism of Instability

The free base of this compound is inherently unstable. In a solution or neat liquid phase, the amine of one molecule attacks the benzylic carbon of another, displacing the bromide. This chain reaction forms an insoluble poly-benzylamine polymer, rendering the material useless ("bricking").

Figure 1: Self-Alkylation Mechanism

Caption: The "Self-Destruct" pathway. The amine (nucleophile) attacks the benzyl bromide (electrophile) of a neighboring molecule, leading to rapid polymerization.

Part 2: Commercial Availability & Sourcing Strategy

Due to the instability described above, you cannot reliably buy the free base. You must source the Hydrobromide (HBr) salt . The protonation of the amine (

Primary Commercial Form

-

Chemical Name: this compound hydrobromide[1]

-

CAS Number: 15536-35-3[1]

-

Appearance: Off-white to beige hygroscopic solid.

-

Storage: -20°C (preferred) or 2-8°C; under Argon/Nitrogen; Desiccated.

Validated Suppliers

The following suppliers are known to stock the HBr salt or the stable alcohol precursor.

| Supplier | Catalog / CAS Ref | Notes |

| BLD Pharm | BD16285 (CAS 15536-35-3) | Reliable stock of the HBr salt. Ships cold. |

| Combi-Blocks | OR-1281 (CAS 15536-35-3) | Often available in gram-scale quantities. |

| Enamine | EN300-20562458 | Check for "Building Blocks" inventory. |

| Sigma/Millipore | Check Custom Synthesis | Rarely stock catalog items; usually custom quote. |

Pro-Tip: If the HBr salt is out of stock, purchase 3-Aminobenzyl alcohol (CAS 1877-77-6) and synthesize fresh (see Part 3).

Part 3: Handling & Experimental Protocols

Decision Logic: Make vs. Buy

Caption: Workflow for acquiring the reagent. Prioritize buying the salt (Green path) to minimize synthetic risk.

Protocol A: Free-Basing the HBr Salt (Just-in-Time)

Context: Use this when your coupling reaction is sensitive to acid or requires a free nucleophile immediately. Safety: Perform in a fume hood. Benzyl bromides are lachrymators.

-

Suspension: Suspend 1.0 eq of this compound HBr in EtOAc or DCM (10 mL/g).

-

Neutralization: Add 1.05 eq of saturated aqueous NaHCO₃ or 10% Na₂CO₃.

-

Note: Avoid strong bases (NaOH) which might hydrolyze the bromide to an alcohol.

-

-

Extraction: Shake vigorously for 1-2 minutes until the solid dissolves. Separate layers.

-

Wash: Wash organic layer once with brine.

-

Dry: Dry over anhydrous MgSO₄ for <5 minutes.

-

Use: Filter directly into your reaction vessel. DO NOT CONCENTRATE TO DRYNESS. The concentration step will trigger polymerization.

Protocol B: Synthesis from 3-Aminobenzyl Alcohol

If the salt is unavailable, synthesize it. Direct bromination of the amino-alcohol is risky. The best practice is Boc-protection first.

-

Protection: React 3-aminobenzyl alcohol with Boc₂O (1.1 eq) in THF/Water to yield N-Boc-3-aminobenzyl alcohol .

-

Bromination: Treat the N-Boc intermediate with

(1.2 eq) and-

Result:N-Boc-3-(bromomethyl)aniline . This intermediate is stable and can be purified by silica flash chromatography.

-

-

Deprotection (The "Release"): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 30 mins.

-

Workup: Evaporate solvent to yield the Hydrochloride or Trifluoroacetate salt of this compound, which can be used like the commercial HBr salt.

Part 4: Quality Control & Validation

Before committing valuable advanced intermediates to a reaction with this reagent, validate its integrity.[2]

1H NMR Diagnostics (DMSO-d6)

-

The Critical Signal: Look for the benzylic protons (

).-

HBr Salt: Singlet at ~4.65 - 4.70 ppm .

-

Alcohol Impurity: If hydrolyzed, the

signal appears at ~4.45 ppm (often a doublet if OH couples, or singlet). -

Polymer: Broad, undefined humps in the aromatic and benzylic regions.

-

LCMS Considerations

-

Method: Run a short acidic method (Formic acid/Water/MeCN).

-

Observation: You will see the mass of the free base [M+H]+ = 186/188 (1:1 Br isotope pattern).

-

Warning: In LCMS, the benzylic bromide is highly reactive. It may react with the methanol in the mobile phase to form the methyl ether (

), showing a mass of [M-Br+OMe]. Do not mistake this artifact for sample impurity.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Accessed Jan 2026. Link

-

BLD Pharm. this compound hydrobromide Product Data. Accessed Jan 2026. Link

-

Combi-Blocks. Product OR-1281 Specifications. Accessed Jan 2026. Link

-

Cresset Group. Aniline replacement in drug-like compounds. (Context on bioisosteres and aniline reactivity). Link

Sources

Methodological & Application

High-Fidelity Suzuki-Miyaura Cross-Coupling of 3-(Bromomethyl)aniline Derivatives